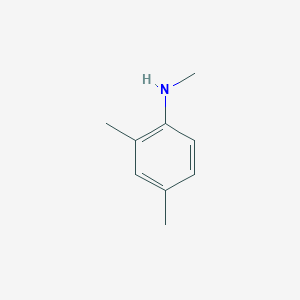

N,2,4-trimethylaniline

Descripción general

Descripción

N,2,4-trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes .

Synthesis Analysis

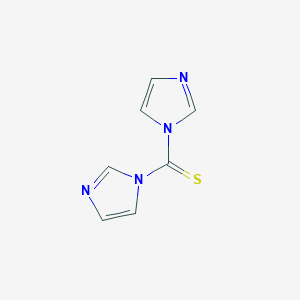

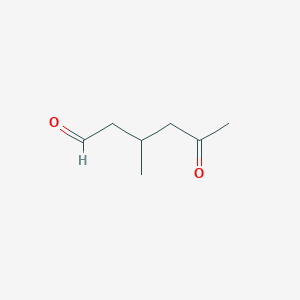

N,2,4-trimethylaniline is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . In a typical condensation reaction, Schiff Base ligands were synthesized from 2,4,6-trimethylaniline and the appropriate aldehydes .

Molecular Structure Analysis

The molecular formula of N,2,4-trimethylaniline is C9H12N . The average mass is 135.21 Da and the monoisotopic mass is 135.104797 Da .

Chemical Reactions Analysis

N,2,4-trimethylaniline is a building block to a variety of bulky ligands. Condensation with glyoxal gives the 1,2-diimine ligands . An example is glyoxal-bis(mesitylimine), a yellow solid that is synthesized by condensation of 2,4,6-trimethylaniline and glyoxal .

Physical And Chemical Properties Analysis

N,2,4-trimethylaniline has a density of 0.963 g/mL . Its boiling point is 211.6±9.0 °C at 760 mmHg and its vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.8±3.0 kJ/mol .

Aplicaciones Científicas De Investigación

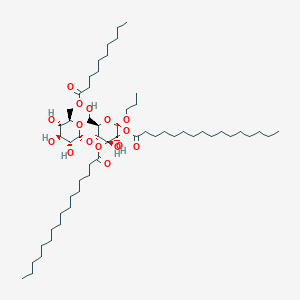

Metabolic and Clinical Implications

N,2,4-trimethylaniline is closely related to Trimethylamine N-Oxide (TMAO), a biologically active molecule implicated in chronic diseases such as atherosclerosis. The precursor of TMAO, Trimethylamine (TMA), is produced by intestinal bacteria from compounds like carnitine and choline. The liver enzymes, particularly flavin-dependent monooxygenases, then convert TMA into TMAO. Elevated levels of TMAO in plasma are associated with adverse cardiovascular events. However, the precise causal relationship between TMAO and such diseases remains a subject of debate, with some studies questioning whether TMAO is a mediator or a result of these diseases. Therapeutic strategies are being explored to reduce TMAO levels, focusing on inhibiting microbial TMA production and developing target-specific molecules to mitigate the risks associated with high TMAO levels (Zeisel & Warrier, 2017), (Wang et al., 2015).

Diagnostic and Therapeutic Research

TMAO has been identified as a potential biomarker or therapeutic target for cardiovascular and other diseases. Its plasma level is influenced by diet, gut microbial flora, drug administration, and liver enzyme activity. Research is focused on understanding the metabolic pathways of TMAO and its involvement in inflammatory processes. The role of TMAO in neurological disorders is also under investigation, as it is detectable in human cerebrospinal fluid. Although its precise role in the central nervous system is yet to be established, these findings open new avenues for the potential utility of TMAO in diagnostic and therapeutic settings (Janeiro et al., 2018), (Del Rio et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,2,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)8(2)6-7/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOFXYGGAJKWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493467 | |

| Record name | N,2,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,4-trimethylaniline | |

CAS RN |

13021-13-1 | |

| Record name | N,2,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

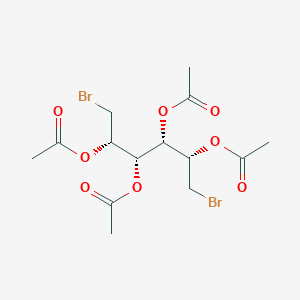

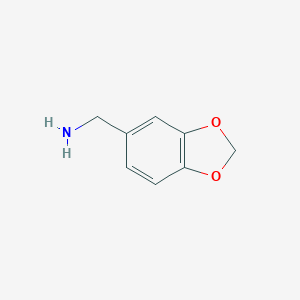

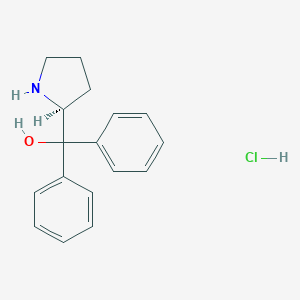

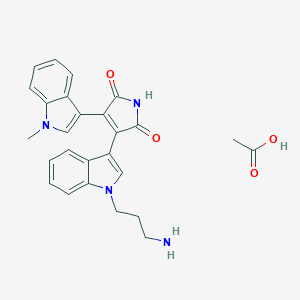

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)

![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)